Meclofenoxate hydrochloride Meclofenoxate hydrochloride An ester of DIMETHYLAMINOETHANOL and para-chlorophenoxyacetic acid.
Brand Name: Vulcanchem
CAS No.: 3685-84-5
VCID: VC0534874
InChI: InChI=1S/C12H16ClNO3.ClH/c1-14(2)7-8-16-12(15)9-17-11-5-3-10(13)4-6-11;/h3-6H,7-9H2,1-2H3;1H
SMILES: CN(C)CCOC(=O)COC1=CC=C(C=C1)Cl.Cl
Molecular Formula: C12H17Cl2NO3
Molecular Weight: 294.17 g/mol

Meclofenoxate hydrochloride

CAS No.: 3685-84-5

Cat. No.: VC0534874

Molecular Formula: C12H17Cl2NO3

Molecular Weight: 294.17 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Meclofenoxate hydrochloride - 3685-84-5

Specification

CAS No. 3685-84-5
Molecular Formula C12H17Cl2NO3
Molecular Weight 294.17 g/mol
IUPAC Name 2-(dimethylamino)ethyl 2-(4-chlorophenoxy)acetate;hydrochloride
Standard InChI InChI=1S/C12H16ClNO3.ClH/c1-14(2)7-8-16-12(15)9-17-11-5-3-10(13)4-6-11;/h3-6H,7-9H2,1-2H3;1H
Standard InChI Key FIVHOHCAXWQPGC-UHFFFAOYSA-N
SMILES CN(C)CCOC(=O)COC1=CC=C(C=C1)Cl.Cl
Canonical SMILES CN(C)CCOC(=O)COC1=CC=C(C=C1)Cl.Cl
Appearance Solid powder

Introduction

Chemical and Structural Properties

Molecular Characteristics

Meclofenoxate hydrochloride is an ester derivative comprising dimethylaminoethanol (DMAE) and 4-chlorophenoxyacetic acid (4-CPA) linked via an oxygen atom . Its molecular formula is C₁₂H₁₆ClNO₃·HCl, with a molecular weight of 294.174 g/mol . The hydrochloride salt enhances solubility, facilitating oral and parenteral administration.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₆ClNO₃·HCl
Molecular Weight294.174 g/mol
Crystal SystemTriclinic (Space Group P1)
Unit Cell Dimensionsa = 7.1485 Å, b = 13.919 Å, c = 15.156 Å
Melting PointNot reported
SMILESCl.CN(C)CCOC(=O)COC1=CC=C(Cl)C=C1
InChI KeyFIVHOHCAXWQPGC-UHFFFAOYSA-N

X-ray crystallography reveals a triclinic lattice with two independent molecules per asymmetric unit, stabilized by hydrogen bonds between the hydrochloride ion and carbonyl oxygen .

Stability and Degradation

The compound hydrolyzes rapidly in alkaline environments, yielding DMAE and 4-CPA as primary metabolites . In plasma, enzymatic cleavage occurs within hours, necessitating frequent dosing to maintain therapeutic levels .

Pharmacokinetics and Bioequivalence

Absorption and Metabolism

Meclofenoxate hydrochloride is a prodrug; oral administration results in near-complete hydrolysis to 4-CPA, detectable in plasma within 20 minutes . A bioequivalence study comparing 200 mg capsule and tablet formulations in healthy volunteers demonstrated comparable pharmacokinetics:

Table 2: Bioequivalence Parameters (Mean ± SD)

ParameterCapsule (Test)Tablet (Reference)90% CI
Cₘₐₓ (μg/mL)12.3 ± 2.111.8 ± 1.995.7–122.9
AUC₀–₂₄ (μg·h/mL)54.6 ± 8.753.1 ± 7.997.6–111.9
AUC₀–∞ (μg·h/mL)58.2 ± 9.456.9 ± 8.597.8–111.7

Both formulations met FDA bioequivalence criteria (90% CI within 80–125%), with no adverse events reported .

Excretion and Detection

4-CPA, the primary metabolite, is excreted renally. Anti-doping agencies monitor urinary 4-CPA levels, as concentrations >1 μg/mL may indicate meclofenoxate misuse . Athletes are cautioned against its use due to its classification as a prohibited stimulant .

Mechanisms of Action

Cholinergic Enhancement

Meclofenoxate increases cerebral DMAE availability, a precursor for acetylcholine synthesis. Elevated acetylcholine levels enhance synaptic plasticity, correlating with improved memory retention in aged rodents . Electrophysiological studies in rabbits further demonstrate arousal effects, including reduced reticular formation activation thresholds and facilitated cortical-evoked potentials .

Mitochondrial Stabilization

In rotenone-induced PD models, meclofenoxate restored mitochondrial membrane potential, reduced lipid peroxidation (malondialdehyde ↓40%), and increased glutathione levels (↑35%) . RNA sequencing revealed normalization of 28 PD-associated genes, including those involved in oxidative phosphorylation .

Neuroprotection

Primary neurons treated with meclofenoxate exhibited 60% reduction in apoptosis under oxidative stress, attributed to superoxide scavenging (rate constant: 1.7 × 10² M⁻¹s⁻¹) . Hippocampal tissues showed preserved dopaminergic neurons and synaptic density, corroborated by PET-CT imaging .

Therapeutic Applications

Parkinson’s Disease

In murine PD models, meclofenoxate (50 mg/kg/day) improved gait coordination and reduced depressive-like behaviors in forced swim tests (immobility time ↓25%) . Dopamine synthesis, assessed via tyrosine hydroxylase immunohistochemistry, increased by 30% compared to untreated controls .

Alzheimer’s Disease

Clinical trials in the 1980s reported modest cognitive improvements in Alzheimer’s patients, though results were inconsistent . Current research focuses on combinatorial regimens with acetylcholinesterase inhibitors.

Traumatic Brain Injury

Meclofenoxate is approved in Japan for post-traumatic coma and encephalopathy. Anecdotal evidence suggests reduced recovery time, though randomized trials are lacking .

Pediatric Enuresis

Chinese guidelines recommend 200 mg/day for nocturnal enuresis, with a 65% response rate in cohort studies .

Future Directions

Ongoing phase II trials explore meclofenoxate’s efficacy in Lewy body dementia and ischemic stroke. Structural analogs with enhanced blood-brain barrier permeability and slower hydrolysis rates are under development .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator